molecular formula C16H13ClN2O2S B2523147 2-chloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-sulfonamide CAS No. 1394704-52-9

2-chloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-sulfonamide

Cat. No.: B2523147
CAS No.: 1394704-52-9
M. Wt: 332.8
InChI Key: YELPCKQZPYCBAB-UHFFFAOYSA-N
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Description

2-chloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-sulfonamide is a complex organic compound characterized by its unique chemical structure This compound features a pyridine ring substituted with a sulfonamide group, a naphthalene moiety, and a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.

    Reduction: The nitro group is reduced to form 1-aminonaphthalene.

    Sulfonation: 1-aminonaphthalene is sulfonated to introduce the sulfonamide group.

    Chlorination: The pyridine ring is chlorinated to introduce the chlorine atom.

    Coupling Reaction: The chlorinated pyridine is coupled with the sulfonated naphthalene derivative under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-chloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-chloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The naphthalene moiety may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-methyl-N-(naphthalen-2-yl)pyridine-3-sulfonamide
  • 2-chloro-N-methyl-N-(phenyl)pyridine-3-sulfonamide
  • 2-chloro-N-methyl-N-(benzyl)pyridine-3-sulfonamide

Uniqueness

2-chloro-N-methyl-N-(naphthalen-1-yl)pyridine-3-sulfonamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical properties and potential applications. The presence of the naphthalene moiety, in particular, differentiates it from other similar compounds and may contribute to its unique biological activities.

Properties

IUPAC Name

2-chloro-N-methyl-N-naphthalen-1-ylpyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O2S/c1-19(22(20,21)15-10-5-11-18-16(15)17)14-9-4-7-12-6-2-3-8-13(12)14/h2-11H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YELPCKQZPYCBAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC2=CC=CC=C21)S(=O)(=O)C3=C(N=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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